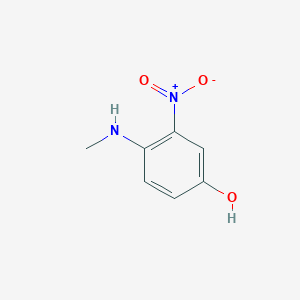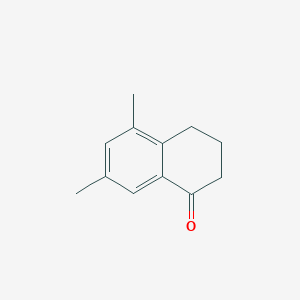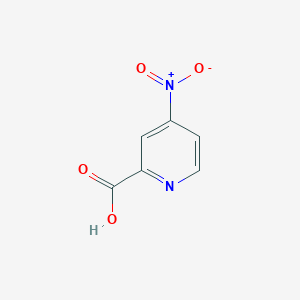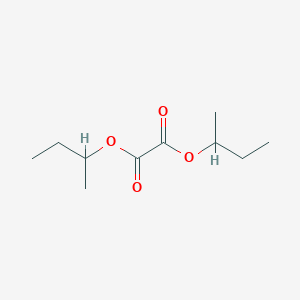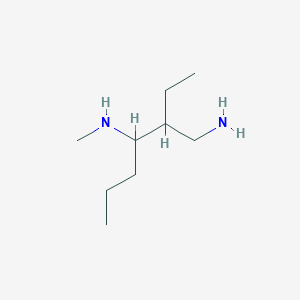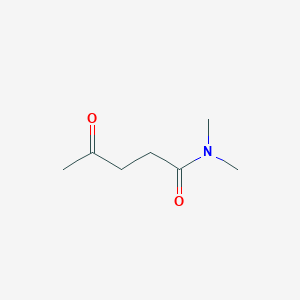
N,N-Dimethyllevulinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyllevulinamide (DMLA) is a cyclic amide that has gained significant attention in recent years due to its potential applications in scientific research. DMLA is a colorless, water-soluble compound that is commonly used as a solvent in various chemical reactions. It is also used as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyllevulinamide is not fully understood. However, it is believed to act as a polar aprotic solvent, which can facilitate various chemical reactions. N,N-Dimethyllevulinamide has been shown to have a high dielectric constant, which makes it an excellent solvent for polar compounds. It can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemische Und Physiologische Effekte
N,N-Dimethyllevulinamide has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. It has been used as a solvent in various biochemical and physiological assays, including enzyme assays and cell culture experiments. N,N-Dimethyllevulinamide has also been used as a cryoprotectant in the preservation of biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-Dimethyllevulinamide in scientific research is its high solubility in water and organic solvents. This makes it an excellent solvent for a wide range of compounds. N,N-Dimethyllevulinamide is also relatively inexpensive and easy to obtain. However, one of the limitations of using N,N-Dimethyllevulinamide is its low boiling point, which can make it difficult to work with at high temperatures. N,N-Dimethyllevulinamide can also react with certain compounds, such as strong bases, which can limit its use in some reactions.
Zukünftige Richtungen
There are several potential future directions for the use of N,N-Dimethyllevulinamide in scientific research. One area of interest is the use of N,N-Dimethyllevulinamide in the synthesis of novel pharmaceuticals and agrochemicals. N,N-Dimethyllevulinamide has also been investigated as a potential solvent for the preparation of metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, N,N-Dimethyllevulinamide has been explored as a potential solvent for the preparation of biodegradable polymers, which could have applications in the field of sustainable materials.
Synthesemethoden
The synthesis of N,N-Dimethyllevulinamide can be achieved through several methods, including the reaction of levulinic acid with dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyllevulinamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in fields such as biochemistry, pharmacology, and materials science. N,N-Dimethyllevulinamide has been used as a solvent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a stabilizer in the preparation of nanoparticles and as a surfactant in emulsion polymerization.
Eigenschaften
CAS-Nummer |
13458-51-0 |
|---|---|
Produktname |
N,N-Dimethyllevulinamide |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N,N-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3 |
InChI-Schlüssel |
HZGHSXQROPQLCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)N(C)C |
Kanonische SMILES |
CC(=O)CCC(=O)N(C)C |
Andere CAS-Nummern |
13458-51-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



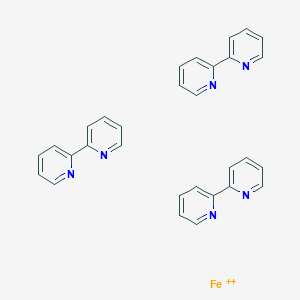
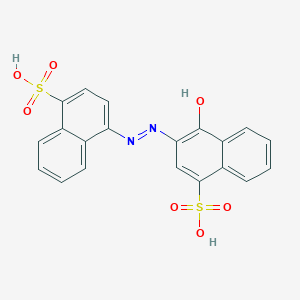
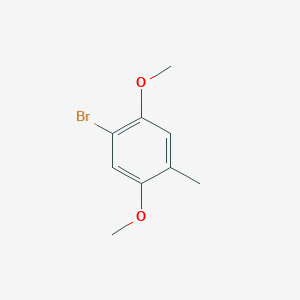
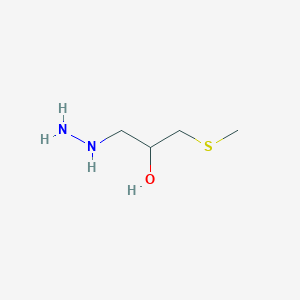
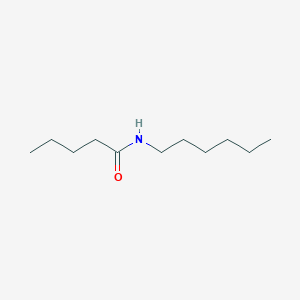
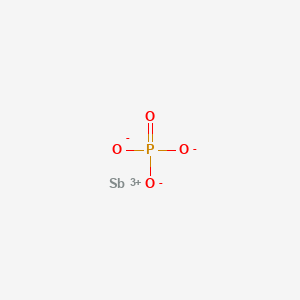
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
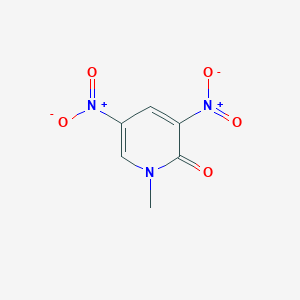
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
